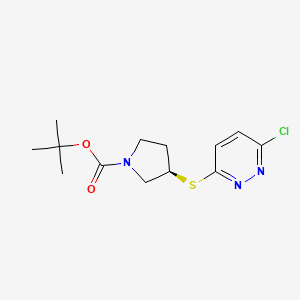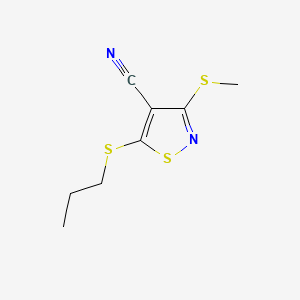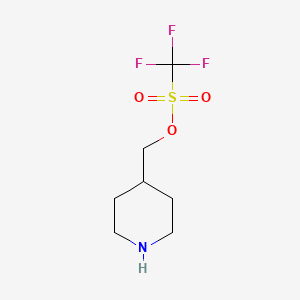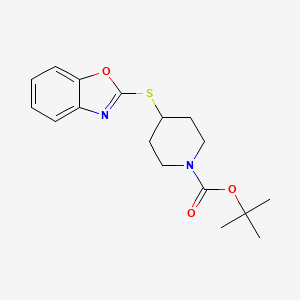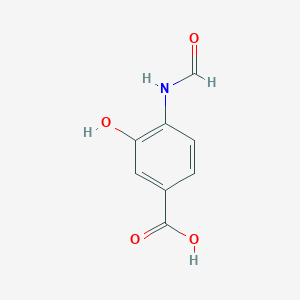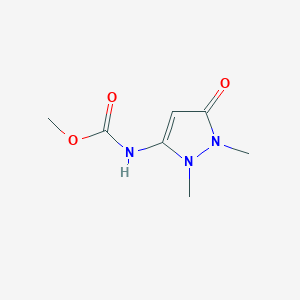![molecular formula C11H13N3O2 B13973734 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group at the 2-position and an amino group substituted with a 1-methylpropyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with a suitable cyano and amino substituent under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid: Also called isonicotinic acid, it has a carboxylic acid group at the 4-position.
Uniqueness
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is unique due to the presence of both a cyano group and a substituted amino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-(butan-2-ylamino)-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-3-7(2)13-10-5-8(11(15)16)4-9(6-12)14-10/h4-5,7H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
JFMRNGRHRJEXCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC(=CC(=N1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


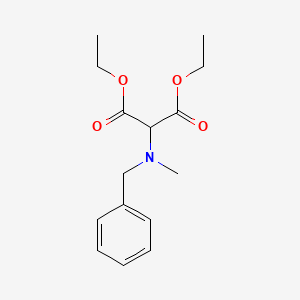
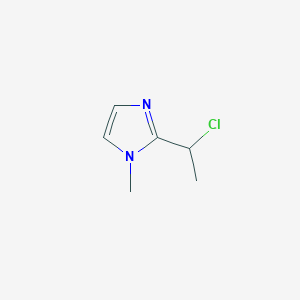
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
